5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde

Catalog No.
S1522540
CAS No.
587828-65-7
M.F
C13H14BrNO
M. Wt
280.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde

CAS Number

587828-65-7

Product Name

5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde

IUPAC Name

5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

InChI

InChI=1S/C13H14BrNO/c1-13(2,3)12-10(7-16)9-6-8(14)4-5-11(9)15-12/h4-7,15H,1-3H3

InChI Key

JMURJBYJRCEVMW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)Br)C=O

Canonical SMILES

CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)Br)C=O

Synthesis

-bromo-2-tert-butyl-1H-indole-3-carbaldehyde can be synthesized through various methods, including the formylation of 5-bromo-2-tert-butylindole using various formylating agents like Vilsmeier-Haaf reagents or DMF [1, 2].

  • [1] One-Pot Synthesis of 5-Substituted 2-tert-Butyl-3-Formylindoles
  • [2] Synthesis of Novel 2-Substituted-3-Formylindoles as Potential Antibacterial Agents

Potential Applications

Research suggests that 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde may have potential applications in various fields, including:

  • Medicinal Chemistry

    As a building block for the synthesis of novel bioactive molecules with potential therapeutic properties [1, 3].

  • Organic Chemistry

    As a reactant in studies exploring reactivity and reaction mechanisms in organic synthesis [2, 4].

  • [3] Design and Synthesis of 2-Substituted-3-Formylindoles as Selective Inhibitors of Human Serotonin Transporter

  • [4] Synthesis of Novel Carbamate Derivatives of 3-Formylindoles and Their Antibacterial Activity

5-Bromo-2-tert-butyl-1H-indole-3-carbaldehyde is an organic compound characterized by its unique structure, which includes a bromine atom and a tert-butyl group attached to the indole ring. The molecular formula for this compound is C13H14BrNOC_{13}H_{14}BrNO, with a molecular weight of approximately 284.16 g/mol. This compound belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry.

The chemical reactivity of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde is influenced by its functional groups. Key reactions include:

  • N-acylation: This reaction can occur at the nitrogen atom of the indole ring, allowing for the formation of various derivatives.
  • Condensation reactions: The aldehyde group can participate in condensation reactions, leading to the formation of more complex structures.
  • Electrophilic substitution: The bromine atom makes the indole ring more susceptible to electrophilic substitution, potentially yielding a variety of substituted indoles.

Compounds containing indole structures have been extensively studied for their biological activities, including:

  • Antimicrobial properties: Indole derivatives often exhibit antibacterial and antifungal activities.
  • Anticancer effects: Some studies suggest that 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde may have potential anticancer properties due to its ability to induce apoptosis in cancer cells.
  • CYP enzyme inhibition: It has been noted that this compound can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .

The synthesis of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde can be achieved through several methods:

  • Starting from 5-bromoindole:
    • Reacting 5-bromoindole with tert-butyl aldehyde under acidic conditions can yield the desired product.
  • Vilsmeier-Haack reaction:
    • This method involves using phosphorus oxychloride and dimethylformamide to form an intermediate that can be hydrolyzed to obtain the aldehyde.
  • Condensation with tert-butylamine:
    • A condensation reaction between 5-bromoindole and tert-butylamine followed by oxidation can also produce the target compound.

5-Bromo-2-tert-butyl-1H-indole-3-carbaldehyde has several applications, including:

  • Pharmaceutical intermediates: It serves as a building block in the synthesis of various pharmaceuticals.
  • Research in medicinal chemistry: Its unique structure makes it a valuable compound for studying structure-activity relationships in drug development.
  • Fluorescent probes: The compound may also be explored as a fluorescent probe in biological imaging.

Studies on the interactions of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde with biological molecules indicate:

  • Protein binding: The compound has shown potential for binding with proteins involved in various metabolic pathways.
  • Enzyme interactions: Its inhibitory effects on cytochrome P450 enzymes suggest possible interactions that could affect drug metabolism and efficacy .

Several compounds share structural similarities with 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde. Here are some notable examples:

Compound NameSimilarityUnique Features
4-Bromoindole-3-carboxaldehyde0.97Lacks the tert-butyl group; used in similar applications.
6-Bromo-1H-indole-3-carbaldehyde0.87Different position of bromine; potential different reactivity.
7-Methyl-1H-indole-3-carbaldehyde0.82Methyl group instead of bromine; different biological activity profile.
5-Bromo-1-methyl-1H-indole-3-carbaldehyde0.82Methyl substitution changes properties significantly.
6-Bromo-1H-indole-3-carboxylic acid0.86Acidic functional group alters reactivity and solubility.

These compounds highlight the unique nature of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde, particularly due to its specific substitutions that influence both its chemical behavior and biological activity.

XLogP3

3.9

Dates

Modify: 2023-08-15

Explore Compound Types